molecular formula C13H13NO B1315285 (2-Anilinophenyl)methanol CAS No. 53044-24-9

(2-Anilinophenyl)methanol

Cat. No. B1315285
CAS RN: 53044-24-9
M. Wt: 199.25 g/mol
InChI Key: ULYQVUSFLDDMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanol, also known as methyl alcohol, is a colorless liquid with a mild alcoholic odor. It is used in a wide range of applications, from being an industrial solvent to a precursor for other chemicals . Anilinophenyl compounds are a group of organic compounds that contain an aniline (phenylamine) and a phenyl group. These compounds are often used in the synthesis of various pharmaceuticals and dyes.


Synthesis Analysis

The synthesis of anilinophenyl compounds typically involves the reaction of aniline with a suitable phenyl compound. The exact method would depend on the specific compounds used. Methanol can be produced from a variety of sources, including natural gas, coal, and biomass .


Physical And Chemical Properties Analysis

Methanol is a volatile, flammable liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C . The properties of anilinophenyl compounds would vary depending on the specific compound.

Scientific Research Applications

Methanol in Lipid Dynamics

Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics, particularly on the mixing and transfer rates of isotopically distinct phosphocholine large unilamellar vesicles, has been demonstrated. Methanol influences the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. Its utilization for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O as a catalyst highlights its versatility in organic synthesis, offering a clean and cost-competitive method (Sarki et al., 2021).

Methanol for Hydrogen Production

Methanol is a promising building block for obtaining more complex chemical compounds and serves as an important source for hydrogen production via various reforming processes. Its synthesis by converting CO2 and H2 offers environmental benefits by significantly reducing CO2 emissions. The advancements in methanol production and utilization, especially for hydrogen generation via membrane reactor technology, are critical for sustainable energy solutions (Dalena et al., 2018).

Safety And Hazards

Methanol is toxic and can be harmful if ingested, inhaled, or absorbed through the skin . Anilinophenyl compounds, like many organic compounds, may also pose hazards, depending on their specific structure and properties.

Future Directions

Research into methanol is ongoing, with a focus on its potential as a renewable energy source . Anilinophenyl compounds, due to their versatility, are likely to continue to be important in the synthesis of various pharmaceuticals and other organic compounds.

properties

IUPAC Name

(2-anilinophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYQVUSFLDDMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506766
Record name (2-Anilinophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Anilinophenyl)methanol

CAS RN

53044-24-9
Record name (2-Anilinophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(phenylamino)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.